![molecular formula C15H13Cl2NO2S B2905141 N-(2-(5-acetylthiophen-2-yl)ethyl)-2,5-dichlorobenzamide CAS No. 2034348-00-8](/img/structure/B2905141.png)
N-(2-(5-acetylthiophen-2-yl)ethyl)-2,5-dichlorobenzamide
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Description
Synthesis Analysis
Thiophene derivatives, such as the one , are synthesized using a method known as Gewald synthesis . This involves reacting ethylcyanoacetate and cyclohexanone with sulfur at room temperature while stirring continuously in the presence of diethylamine . This results in the formation of an intermediate compound, which can then be further modified to create the desired thiophene derivative .Molecular Structure Analysis
The molecular structure of thiophene derivatives is confirmed using techniques such as FTIR, MS, and 1H-NMR . These techniques allow for the identification of the various functional groups present in the molecule and the determination of the overall molecular structure .Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions, depending on the specific functional groups present in the molecule . These reactions can include antimicrobial activity against selected microbial species, antiproliferative activity against human lung cancer cell lines, antioxidant activity, and anticorrosion activity .Physical And Chemical Properties Analysis
Thiophene, the core structure of the compound , has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antimicrobial Applications
“N-(2-(5-acetylthiophen-2-yl)ethyl)-2,5-dichlorobenzamide” and its derivatives have shown promising results in antimicrobial studies. Thiophene derivatives are known for their effectiveness against a range of bacterial and fungal species. For instance, certain thiophene compounds have demonstrated potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger . These findings suggest that the compound could be a valuable addition to the arsenal of antimicrobial agents, particularly in the face of rising antibiotic resistance.
Anticancer Research
Thiophene derivatives have been explored for their anticancer properties. Research indicates that some thiophene analogues exhibit cytotoxic activity against cancer cell lines, such as the human lung cancer cell line A-549 . This suggests that “N-(2-(5-acetylthiophen-2-yl)ethyl)-2,5-dichlorobenzamide” could potentially be developed into a chemotherapeutic agent, pending further research to determine its efficacy and safety in cancer treatment.
Antioxidant Properties
In the realm of antioxidant research, thiophene derivatives have been evaluated for their ability to scavenge free radicals. Compounds with thiophene moieties have shown excellent antioxidant activity, which is crucial in combating oxidative stress-related diseases . The compound may contribute to the development of new antioxidant therapies, offering protection against oxidative damage.
Agricultural Chemistry
Thiophene derivatives have applications in agriculture, particularly in the development of new pesticides and herbicides. Their antimicrobial properties can be harnessed to protect crops from bacterial and fungal pathogens. Additionally, some thiophene compounds have shown urease inhibition activity, which could be beneficial in developing agricultural chemicals that regulate soil nitrogen levels .
Material Science
In material science, thiophene derivatives are valuable due to their electronic properties. They are used in the synthesis of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and solar cells. The compound “N-(2-(5-acetylthiophen-2-yl)ethyl)-2,5-dichlorobenzamide” could be investigated for its potential use in electronic materials, given the significance of thiophene in this field.
Environmental Science
Thiophene derivatives are also significant in environmental science. They have been studied for their anticorrosion properties, which are important for protecting materials against degradation. The compound could be explored for its potential use in coatings and protective layers to prevent corrosion, thus extending the life of materials exposed to harsh environmental conditions .
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-9(19)14-5-3-11(21-14)6-7-18-15(20)12-8-10(16)2-4-13(12)17/h2-5,8H,6-7H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSGSVSULOLBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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